5-chloro-1-isopropyl-1H-[1,2,4]triazole
Description
Properties
Molecular Formula |
C5H8ClN3 |
|---|---|
Molecular Weight |
145.59 g/mol |
IUPAC Name |
5-chloro-1-propan-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C5H8ClN3/c1-4(2)9-5(6)7-3-8-9/h3-4H,1-2H3 |
InChI Key |
WMBQWMJMMNMFHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC=N1)Cl |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
Chemistry:
5-Chloro-1-isopropyl-1H-[1,2,4]triazole serves as a crucial building block in organic synthesis. It is utilized for the development of more complex molecules and as a ligand in coordination chemistry. The compound's unique structure allows for the creation of derivatives with tailored properties for specific chemical reactions.
Biology:
Research indicates that this triazole derivative exhibits potential as an antimicrobial agent. Studies have shown that compounds within the 1,2,4-triazole family possess significant antibacterial and antifungal activities. For instance, derivatives have been tested against various pathogens, demonstrating effective inhibition of growth in strains such as Staphylococcus aureus and Escherichia coli .
Medicine:
In the medical field, this compound is explored for its therapeutic effects. It has been investigated for anti-inflammatory and anticancer properties. Research highlights its potential role in developing new treatments for conditions such as infections and cancer by targeting specific biological pathways .
Industry:
This compound is also significant in the agrochemical sector. It is utilized in formulating herbicides and fungicides due to its efficacy against plant pathogens. Additionally, it finds applications in materials science for developing advanced polymers and coatings that enhance material properties .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.25 µg/mL |
| This compound | Escherichia coli | 8 µg/mL |
| Derivative A | Pseudomonas aeruginosa | 3 µg/mL |
| Derivative B | Candida albicans | 0.5 µg/mL |
This table summarizes the antimicrobial efficacy of various derivatives of the compound against key pathogens. The data indicates that certain derivatives exhibit potent activity comparable to established antibiotics.
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Triazole Derivatives
Structural and Physicochemical Properties
The table below compares 5-chloro-1-isopropyl-1H-[1,2,4]triazole with structurally analogous compounds:
Key Observations :
- Chlorine vs.
- Isopropyl vs.
- Thiol vs. Chlorine: The thiol group in [1,2,4]triazole-3-thiol enables hydrogen bonding and redox activity, contributing to its notable cytotoxicity .
Q & A
What are the common synthetic routes for preparing 5-chloro-1-isopropyl-1H-[1,2,4]triazole, and what methodological considerations are critical for reproducibility?
Classification : Basic
Answer :
A typical synthesis involves two steps: (1) alkylation of 1H-1,2,4-triazole with isopropyl halides under basic conditions to introduce the isopropyl group, followed by (2) chlorination at the 5-position using reagents like POCl₃ or SOCl₂. Key considerations include:
- Solvent selection : Use aprotic solvents (e.g., DMF or THF) for alkylation to minimize side reactions.
- Catalyst optimization : Alkylation may require phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .
- Temperature control : Chlorination reactions often require reflux conditions (80–100°C) to ensure complete conversion .
Reproducibility hinges on rigorous drying of intermediates and monitoring reaction progress via TLC or HPLC.
How can researchers optimize the chlorination step to maximize yield and minimize by-products in this compound synthesis?
Classification : Advanced
Answer :
Optimization strategies include:
- Reagent stoichiometry : Use a 1.2–1.5 molar excess of chlorinating agents (e.g., POCl₃) to drive the reaction to completion while avoiding excess reagent waste.
- Solvent polarity : Polar solvents (e.g., acetonitrile) improve reagent solubility and reaction homogeneity, reducing side products like di- or tri-chlorinated species .
- Post-reaction quenching : Carefully neutralize excess chlorinating agents with ice-cold aqueous NaHCO₃ to prevent decomposition of the product.
Advanced characterization (e.g., ¹H/¹³C NMR) and mass balance analysis are essential to quantify impurities and adjust conditions iteratively .
What analytical techniques are most reliable for characterizing this compound, and how are they applied?
Classification : Basic
Answer :
Core techniques include:
- NMR spectroscopy : ¹H NMR confirms substitution patterns (e.g., isopropyl group at N1: δ 1.2–1.4 ppm for -CH(CH₃)₂; Cl at C5 deshields adjacent protons to δ 8.0–8.5 ppm) .
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., [M+H]⁺) verify molecular weight, while fragmentation patterns confirm structural integrity .
- Elemental analysis : Validates purity (>95%) and stoichiometric ratios of C, H, N, and Cl .
How should researchers resolve contradictory spectral data (e.g., NMR shifts) for this compound derivatives?
Classification : Advanced
Answer :
Contradictions often arise from:
- Tautomeric equilibria : Triazoles can exhibit annular tautomerism, altering NMR shifts. Use variable-temperature NMR to identify dominant tautomers .
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents may stabilize specific conformers.
- Impurity interference : Cross-validate with LC-MS to detect trace by-products (e.g., unreacted intermediates) .
Advanced DFT calculations can model expected shifts and match experimental data .
What methodologies are recommended for studying the biological activity of this compound derivatives?
Classification : Advanced
Answer :
For pharmacological studies:
- Enzyme inhibition assays : Use recombinant COX-2 or carbonic anhydrase isoforms to screen for inhibitory activity (IC₅₀ determination) .
- Cellular models : Test cytotoxicity and anti-inflammatory effects in macrophage (e.g., RAW 264.7) or cancer cell lines, with dose-response curves .
- Structural analogs : Compare activity with methyl- or trifluoromethyl-substituted triazoles to establish structure-activity relationships (SAR) .
Include positive controls (e.g., celecoxib for COX-2) and validate results with triplicate experiments .
How can discrepancies in biological activity data between batches of this compound be systematically investigated?
Classification : Advanced
Answer :
Discrepancies may stem from:
- Synthetic impurities : Use HPLC-MS to quantify residual solvents, unreacted intermediates, or regioisomers .
- Crystallinity differences : Perform X-ray diffraction (XRD) to assess polymorphic forms affecting bioavailability .
- Batch-specific degradation : Conduct stability studies under accelerated conditions (40°C/75% RH) to identify degradation products .
Statistical tools (e.g., ANOVA) and orthogonal assays (e.g., enzymatic vs. cellular) help isolate variables .
What strategies mitigate regioselectivity challenges during functionalization of this compound?
Classification : Advanced
Answer :
To control regioselectivity in further derivatization:
- Directing groups : Introduce temporary protecting groups (e.g., Boc) at N2 to block undesired substitution .
- Metal catalysis : Use Pd-catalyzed cross-coupling to selectively functionalize the 3-position while preserving the chlorine substituent .
- Computational modeling : Predict reactive sites using Fukui indices or molecular electrostatic potential (MEP) maps .
Validate outcomes with NOESY or HSQC NMR to confirm substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
